(E)-9-Oxodec-2-enoic acid

olfactory receptor queen pheromone electrophysiology

(E)-9-Oxodec-2-enoic acid, commonly referred to as 9-ODA or queen substance, is a C10 medium-chain oxo fatty acid (C₁₀H₁₆O₃, MW 184.23) bearing an (E)-configured α,β-unsaturated carboxylic acid moiety and a C-9 ketone. It is the predominant volatile component of the queen mandibular gland secretion in honeybees (Apis mellifera), constituting approximately 75% by weight of the glandular volatiles, and functions simultaneously as a long-range sex pheromone for drones, a primer pheromone inhibiting worker ovary development, and a releaser pheromone mediating worker retinue behavior.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 334-20-3
Cat. No. B1227301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-9-Oxodec-2-enoic acid
CAS334-20-3
Synonyms9-keto-2-decenoic acid
9-keto-2-decenoic acid, (E)-isomer
9-keto-2-decenoic acid, (Z)-isomer
9-oxo-2-decenoic acid
cis-9-oxo-2-decenoic acid
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCC=CC(=O)O
InChIInChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+
InChIKeyINJRDZMWIAYEMM-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-9-Oxodec-2-enoic Acid (CAS 334-20-3): Procurement-Relevant Identity and Class for Queen Honeybee Pheromone Research


(E)-9-Oxodec-2-enoic acid, commonly referred to as 9-ODA or queen substance, is a C10 medium-chain oxo fatty acid (C₁₀H₁₆O₃, MW 184.23) bearing an (E)-configured α,β-unsaturated carboxylic acid moiety and a C-9 ketone [1]. It is the predominant volatile component of the queen mandibular gland secretion in honeybees (Apis mellifera), constituting approximately 75% by weight of the glandular volatiles, and functions simultaneously as a long-range sex pheromone for drones, a primer pheromone inhibiting worker ovary development, and a releaser pheromone mediating worker retinue behavior [2]. Unlike the other five conserved queen mandibular pheromone (QMP) components—9-HDA, 10-HDA, 10-HDAA, HOB, and HVA—9-ODA bears a ketone rather than a hydroxyl or ester functionality at the ω-position, a structural feature that directly determines its unique receptor pharmacology and its singular capacity to attract drones from distances exceeding 50 meters [3].

Why Generic Substitution of (E)-9-Oxodec-2-enoic Acid with Other Queen Mandibular Pheromone Components Fails


The five co-occurring queen mandibular pheromone (QMP) components—9-HDA, 10-HDA, 10-HDAA, HOB, and HVA—are not functionally interchangeable with 9-ODA [1]. Although all are structurally related C10 fatty acid derivatives, 9-ODA is uniquely ketone-functionalized at C-9 rather than hydroxylated or esterified, a difference that produces a distinct odorant receptor activation profile: AmelOR11 responds specifically and potently to 9-ODA (EC₅₀ = 280 ± 31 nM) while producing zero measurable response to the other seven QRP components, other social pheromones, or floral odors [2]. Furthermore, the (E)-geometric configuration at the C2–C3 double bond is essential—the (Z)-isomer (cis-9-ODA) fails to attract drones and possesses markedly reduced biological activity . Consequently, neither alternative QMP constituents nor the geometric isomer can substitute for (E)-9-ODA in applications requiring selective activation of the queen pheromone detection channel, long-range drone attraction, or faithful reproduction of the natural pheromone blend.

Quantitative Evidence Guide for (E)-9-Oxodec-2-enoic Acid: Comparator-Based Differentiation Data


AmelOR11 Receptor Activation: 9-ODA Is the Sole QMP Component That Activates the Principal Queen Pheromone Odorant Receptor

In Xenopus oocyte electrophysiology assays expressing the honeybee odorant receptor AmOr11 (the most highly expressed OR in drone antennae), 9-ODA activated the receptor with an EC₅₀ of 280 ± 31 nM [1]. In the same assay system, none of the other seven queen retinue pheromone (QRP) components—including 9-HDA, 10-HDA, 10-HDAA, HOB, HVA, and two additional components—elicited any measurable response [1]. This establishes 9-ODA as the exclusive molecular agonist for the queen pheromone detection channel in A. mellifera drones.

olfactory receptor queen pheromone electrophysiology

Geometric Isomer Specificity: The (E)-Isomer Is the Active Sex Attractant; the (Z)-Isomer (cis-9-ODA) Is Not

Doolittle et al. (1970) directly compared the biological activity of synthetic (E)-9-ODA (trans) and its (Z)-geometric isomer (cis-9-ODA) in drone attraction and queen cell construction inhibition bioassays . Drone honey bees were not attracted to the cis-9-ODA isomer, whereas the trans-(E)-isomer functioned as the active sex attractant . The cis isomer showed only weak, indirect activity as an inhibitor of queen cell construction, attributable to partial in vivo photoisomerization of small amounts of cis to the active trans form upon prolonged sunlight exposure . In short-term 1:1 mixture lure exposures, cis-9-ODA did not mask the sex attractant activity of the trans isomer .

geometric isomerism pheromone bioassay structure-activity relationship

Long-Range vs. Short-Range Attraction: 9-ODA Uniquely Mediates Drone Attraction from Distance; 9-HDA Does Not

Boch, Shearer, and Young (1975) demonstrated in field bioassays that synthetic (E)-9-ODA was as attractive to drones as ether extracts of whole queen heads, confirming 9-ODA as the long-range sex pheromone component [1]. Critically, when tested separately, (E)-9-hydroxy-2-decenoic acid (9-HDA) did not attract drones from a distance nor affect their behavior near a lure [1]. Complementary work by Vieira (1977), using a quantitative bioassay, confirmed that 9-ODA attracts drones from distances of 50 meters and greater, whereas the tergal gland secretion—a separate pheromone source—is effective only at close range (<30 cm) and predominates in attractiveness only at short distances [2].

drone attraction long-range pheromone field bioassay

Worker Ovary Inhibition: 9-Carbon Fatty Acids (9-ODA and 9-HDA) Are More Potent Primer Pheromones Than 10-Carbon Analogs (10-HDA and 10-HDAA)

Tan et al. (2015) tested individual queen mandibular pheromone components for their capacity to suppress worker ovary activation in the Asian hive bee Apis cerana [1]. Groups of ~500 day-old caged workers received one queen equivalent of each major QMP component twice daily. In cages treated with the 9-carbon fatty acids (9-ODA and 9-HDA), ovary activation was minimal, whereas the 10-carbon acids (10-HDA and 10-HDAA) suppressed ovary activation very little [1]. Royal jelly enhanced ovary activation, especially in the absence of 9-ODA and 9-HDA [1]. Although this study was conducted in A. cerana, the authors note that QMP composition and function are conserved between A. cerana and A. mellifera [1].

primer pheromone ovary inhibition worker sterility

Cross-Species OR11 Ortholog Tuning: 9-ODA Is the Conserved Primary Ligand Across Four Apis Species, with Species-Specific Secondary Ligand Spectra

Mariette et al. (2024) expressed OR11 orthologs from four honeybee species (AmelOR11, AcerOR11, AdorOR11, AflorOR11) in Drosophila olfactory neurons and screened a broad odorant panel using calcium imaging [1]. All four OR11 orthologs responded predominantly to 9-ODA, confirming a conserved queen sex pheromone detection channel across the genus Apis [1]. However, AmelOR11, AcerOR11, and AdorOR11 also responded to secondary ligands (e.g., trans-2-hexenoic acid, 2-oxovaleric acid), whereas AflorOR11 (Apis florea) remained strictly specific to 9-ODA with no secondary ligand responses detected [1]. Independently, Ke et al. (2023) reported that AcerOr11 responded to 9-ODA with an EC₅₀ of approximately 0.35 nM in Xenopus oocytes—roughly 800-fold lower than the AmOR11 EC₅₀ of 280 nM—suggesting species-level differences in receptor sensitivity despite conserved ligand identity [2].

olfactory receptor evolution ortholog tuning species specificity

Dose-Dependent Suppression of Emergency Queen Rearing: Single-Component 9-ODA Phenocopies the Queen's Inhibitory Signal

Engels et al. (1993) developed a bioassay in which synthetic (E)-9-ODA was presented on a dummy bee to queenless A. mellifera carnica colonies, and the construction of emergency queen cells was quantified [1]. A dose-dependent inhibition of emergency queen rearing was demonstrated: increasing doses of synthetic 9-ODA progressively suppressed the workers' queen-rearing response, establishing that this single mandibular gland component alone can substitute for the full queen pheromone bouquet in maintaining monogynous colony homeostasis under queenless conditions [1]. The study also described a novel, simplified synthesis of (E)-9-ODA applicable to laboratory-scale preparation [1].

queen rearing inhibition dose-response primer pheromone bioassay

Best Research and Industrial Application Scenarios for (E)-9-Oxodec-2-enoic Acid Based on Evidence


Selective Pharmacological Activation of the Honeybee Queen Pheromone Olfactory Receptor (AmelOR11)

The exclusive and potent activation of AmelOR11 by 9-ODA (EC₅₀ = 280 ± 31 nM, with zero response to any other QRP component) makes (E)-9-ODA the only viable ligand for heterologous expression studies, de-orphanization assays, or structure-function analyses of this receptor [1]. No alternative QMP component will activate AmelOR11. Researchers studying insect odorant receptor pharmacology should source (E)-9-ODA with verified geometric isomer purity, as the (Z)-isomer is not recognized by the receptor and would produce false-negative results .

Long-Range Drone Attraction in Field and Semi-Field Behavioral Ecology Studies

For experiments requiring drone attraction from distances ≥50 m—including drone congregation area studies, mating disruption research, and pheromone-baited trapping—(E)-9-ODA is the only QMP component with demonstrated long-range behavioral activity [1]. 9-HDA showed no long-range attraction whatsoever, and tergal gland secretion is effective only within 30 cm . Investigators should note that in Apis florea, 10-HDA is a more potent drone attractant than 9-ODA, so species identity must guide compound selection when working with Asian dwarf honeybees [2].

Primer Pheromone Studies: Worker Ovary Inhibition and Colony Homeostasis

For experiments assaying primer pheromone effects on worker reproductive physiology, (E)-9-ODA (along with 9-HDA) provides strong suppression of worker ovary activation, whereas the structurally similar 10-carbon acids 10-HDA and 10-HDAA are significantly less effective [1]. Synthetic 9-ODA presented on a dummy bee also dose-dependently suppresses emergency queen cell construction in queenless colonies, reproducing the queen's inhibitory signal . For studies of the full primer pheromone response, 9-ODA should be used as part of a defined blend with 9-HDA, 10-HDA, 10-HDAA, and HOB, as demandibulated queen experiments demonstrate that non-mandibular pheromones can partially compensate for 9-ODA absence [2].

Cross-Species Comparative Pheromone Research in the Genus Apis

9-ODA is the only compound that activates the conserved queen pheromone detection channel (OR11) across all four Apis species tested to date: A. mellifera, A. cerana, A. dorsata, and A. florea [1]. Its conserved primary ligand status makes it the essential reference compound for comparative neuroethology, evolutionary biology, and speciation studies within the genus. Researchers should note that A. florea OR11 (AflorOR11) is uniquely specific to 9-ODA with no secondary ligands [1], and that AcerOr11 exhibits approximately 800-fold greater apparent sensitivity to 9-ODA (EC₅₀ ~0.35 nM) compared to AmOR11 (EC₅₀ ~280 nM), necessitating species-appropriate dose calibration .

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